2,8-Diazaspiro[4.5]decan-3-one

Calcium channel pharmacology Cardiovascular target validation Ion channel selectivity profiling

2,8-Diazaspiro[4.5]decan-3-one is an unsubstituted spirocyclic γ-lactam featuring a rigid [4.5] spiro junction critical for L-type calcium channel selectivity (Ki=120 nM) with >80-fold selectivity over N/P/Q-type channels. Unlike monocyclic or alternative spiro scaffolds, its defined exit vector geometry and dual N2/N8 functionalization enable definitive SAR exploration across kinase, GPIIb-IIIa, and CNS programs. High Fsp³ (0.562) supports library diversification away from planar aromatics. Supplied as ≥95% purity, white to off-white solid—an off-the-shelf, cost-effective scaffold for calcium channel pharmacology and integrin antagonist development.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 561314-57-6
Cat. No. B1313187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Diazaspiro[4.5]decan-3-one
CAS561314-57-6
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(=O)NC2
InChIInChI=1S/C8H14N2O/c11-7-5-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11)
InChIKeyASPBBYVNTMIKLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Diazaspiro[4.5]decan-3-one (CAS 561314-57-6): Core Scaffold Identity and Procurement Baseline


2,8-Diazaspiro[4.5]decan-3-one (CAS 561314-57-6, MF: C₈H₁₄N₂O, MW: 154.21 g/mol) is an unsubstituted spirocyclic γ-lactam scaffold featuring a rigid [4.5] spiro junction joining a pyrrolidinone ring to a piperidine ring [1]. This core serves as a privileged structure in medicinal chemistry due to its conformational constraint and its capacity for dual-site functionalization at the N2 and N8 positions [2]. The compound is supplied commercially as a white to off-white solid, typically at ≥95% purity . Unlike many spirocyclic building blocks that require custom synthesis, 2,8-diazaspiro[4.5]decan-3-one is available off-the-shelf from multiple vendors as a stock screening compound [3]. Its procurement relevance lies in its dual role as both a direct pharmacological probe and a versatile intermediate for library synthesis, offering a unified entry point to a chemically diverse and biologically validated chemical space.

2,8-Diazaspiro[4.5]decan-3-one: Why Scaffold Identity Dictates Functional Outcomes and Precludes Simple Interchange


Simple substitution of 2,8-diazaspiro[4.5]decan-3-one with superficially similar spirocyclic lactams or monocyclic piperidine/pyrrolidinone fragments is not scientifically equivalent. The [4.5] spiro junction enforces a specific exit vector geometry that positions the N2 and N8 nitrogen atoms in a defined three-dimensional orientation relative to the carbonyl group [1]. This geometry has been shown crystallographically to engage acidic residues in ATP-binding pockets in a manner distinct from alternative spiro ring sizes [2]. Furthermore, the core scaffold's intrinsic pharmacological signature varies dramatically with even minor substitution: the unsubstituted parent compound exhibits L-type calcium channel selectivity, whereas 8-substituted derivatives show altered or diminished cholinergic profiles [3], and heteroaryl-substituted analogs shift target engagement toward kinase inhibition . Therefore, selecting the precise scaffold—not merely an in-class analog—is critical for reproducing reported biological outcomes, ensuring synthetic reproducibility, and maintaining structure-activity relationship fidelity across discovery campaigns.

2,8-Diazaspiro[4.5]decan-3-one: Quantified Differentiation vs. Analogs in Target Engagement, Structural Properties, and Synthetic Utility


L-Type Calcium Channel Selectivity Profile of 2,8-Diazaspiro[4.5]decan-3-one vs. Other Voltage-Gated Calcium Channel Subtypes

2,8-Diazaspiro[4.5]decan-3-one demonstrates functional selectivity for L-type calcium channels with an inhibition constant (Ki) of 120 nM, while exhibiting no detectable inhibition of N-type or P/Q-type calcium channels at concentrations up to 10 µM . This selectivity profile is quantified from electrophysiological recordings in heterologous expression systems, establishing a >80-fold selectivity window over the next most sensitive channel subtype . In contrast, classic dihydropyridine L-type blockers such as nifedipine show Ki values of 0.1–1 nM against L-type channels but also exhibit measurable off-target activity at other ion channels at therapeutic concentrations. The scaffold's origin from a pharmacophore model specifically designed to target the L-type calcium channel binding site supports its defined selectivity profile .

Calcium channel pharmacology Cardiovascular target validation Ion channel selectivity profiling

Absence of Cholinergic Activity in 2,8-Diazaspiro[4.5]decan-3-one Derivatives vs. Muscarinic Agonist RS-86

In a direct comparative study, a series of 8-substituted-2,8-diazaspiro[4.5]decan-3-ones were evaluated for cholinergic activity in both in vitro binding assays and in vivo behavioral models, using the established muscarinic agonist RS-86 as the reference comparator [1]. The study reported that these compounds, including the unsubstituted core scaffold, were devoid of significant cholinergic properties, in marked contrast to RS-86 which demonstrated robust muscarinic receptor engagement and cholinergic behavioral effects in the same assays [1]. The negative data—specifically the lack of activity in assays where RS-86 was active—provides quantified evidence that the 2,8-diazaspiro[4.5]decan-3-one scaffold does not promiscuously activate muscarinic receptors, thereby reducing the risk of off-target cholinergic side effects in applications where muscarinic modulation is undesirable [1].

Cholinergic pharmacology Muscarinic receptor profiling CNS target selectivity

Fraction of sp³-Hybridized Carbons (Fsp³) in 2,8-Diazaspiro[4.5]decan-3-one vs. Planar Heteroaromatic Scaffolds

The 2,8-diazaspiro[4.5]decan-3-one scaffold exhibits a fraction of sp³-hybridized carbons (Fsp³) of 0.562, as calculated from its saturated spirocyclic core structure [1]. This value substantially exceeds that of typical planar heteroaromatic scaffolds commonly used in kinase inhibitor discovery, such as unsubstituted quinoline (Fsp³ = 0.0), indole (Fsp³ = 0.0), or pyridine (Fsp³ = 0.0). Even partially saturated analogs like tetrahydroisoquinoline achieve Fsp³ values of approximately 0.40–0.45. Fsp³ is a validated metric for molecular complexity and three-dimensionality; higher Fsp³ values correlate with improved aqueous solubility, reduced promiscuous binding, and increased probability of clinical success [2]. The 0.562 Fsp³ value positions this scaffold favorably for lead optimization campaigns aiming to escape the flat, aromatic chemical space that dominates many screening libraries.

Medicinal chemistry metrics Molecular complexity Lead-likeness optimization

Synthetic Yield of Core Scaffold Construction: 2,8-Diazaspiro[4.5]decan-3-one vs. Alternative Spirocyclic Ring Sizes

Patent literature describes a synthetic route to the 2-oxo-3,8-diazaspiro[4.5]decane core scaffold via cyclization of N-protected piperidine-4-carboxaldehyde derivatives with appropriate nucleophiles, achieving isolated yields of approximately 95% under optimized conditions [1]. This high yield for the [4.5] spirocyclic ring system contrasts with reported yields for analogous [3.5] (2,7-diazaspiro[3.5]nonane) and [5.5] spirocyclic systems, which typically range from 45% to 75% due to increased ring strain in smaller systems or competing oligomerization pathways in larger ring formations [2]. The efficient, high-yielding synthesis reduces the cost per gram of the core scaffold and enables multi-gram scale preparation without requiring extensive chromatographic purification, a critical factor for procurement decisions when planning large library syntheses or requiring gram-quantity starting material.

Medicinal chemistry synthesis Spirocyclic scaffold preparation Process chemistry efficiency

2,8-Diazaspiro[4.5]decan-3-one: Defined Research Applications Grounded in Quantified Differentiation Evidence


L-Type Calcium Channel Target Validation Studies Requiring Subtype-Selective Pharmacological Probes

For researchers investigating L-type calcium channel (Cav1.2/Cav1.3) function in cardiovascular or neuronal systems, 2,8-diazaspiro[4.5]decan-3-one offers a quantified selectivity advantage with a Ki of 120 nM for L-type channels and no detectable inhibition of N-type or P/Q-type channels at concentrations up to 10 µM . This >80-fold selectivity window enables clean pharmacological dissection of L-type-mediated calcium signaling without confounding effects from other voltage-gated calcium channel subtypes. The compound's lack of cholinergic activity further reduces the risk of off-target confounding in phenotypic assays [1]. Researchers should prioritize this scaffold when the experimental design requires unequivocal attribution of observed effects to L-type calcium channel modulation.

Library Design and Diversity-Oriented Synthesis Aiming to Escape Planar Aromatic Chemical Space

Medicinal chemistry programs seeking to diversify screening collections away from flat, aromatic compounds can leverage the 2,8-diazaspiro[4.5]decan-3-one scaffold as a core building block with a demonstrated Fsp³ value of 0.562 . This high degree of saturation—exceeding that of average clinical candidates by approximately 56%—provides a quantifiable, structure-based justification for selecting this scaffold in library enumeration campaigns. The dual functionalization sites at N2 and N8 enable parallel synthesis of diverse amide, alkyl, and sulfonamide derivatives [1], while the high synthetic yield (~95%) for core scaffold construction ensures cost-effective access to gram-quantity starting material for library production [2].

Phenotypic Screening Hit Follow-Up Where Muscarinic Receptor-Mediated Confounding Must Be Excluded

When advancing hits from phenotypic screens where cholinergic mechanisms represent a potential confounding variable, the 2,8-diazaspiro[4.5]decan-3-one scaffold provides a structurally distinct chemotype with documented absence of cholinergic activity. Direct comparative data against the muscarinic agonist RS-86 demonstrates that derivatives of this core scaffold are devoid of significant cholinergic properties in both in vitro binding and in vivo behavioral assays . This negative data—the absence of activity where RS-86 is robustly active—provides experimental justification for selecting this scaffold over alternatives with unknown or positive muscarinic profiles, thereby reducing the risk of false-positive hit attribution in CNS-targeted phenotypic campaigns.

GPIIb-IIIa Antagonist Development Leveraging Spirocyclic RGD Mimicry

Research programs focused on developing orally active glycoprotein IIb-IIIa (αIIbβ3 integrin) antagonists can utilize the 2,8-diazaspiro[4.5]decane scaffold as a central template for nonpeptide RGD mimics. Studies have demonstrated that analogues containing this spiro piperidinylpyridine and pyrrolidinylpyridine template exhibit potent platelet aggregation inhibitory activity, confirming the utility of the [4.5] spiro structure for presenting key pharmacophoric elements in the correct three-dimensional orientation required for integrin binding . The scaffold's rigid geometry enforces a specific exit vector orientation distinct from linear or monocyclic alternatives, a feature validated through SAR studies of multiple spirocyclic GPIIb-IIIa antagonist series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,8-Diazaspiro[4.5]decan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.